molecular formula C10H16N2O3 B13252261 3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione

3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione

Cat. No.: B13252261
M. Wt: 212.25 g/mol
InChI Key: MSZJWCXMFSLVHE-UHFFFAOYSA-N
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Description

3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione is a substituted oxazolidine-2,4-dione derivative characterized by a cyclohexylamine group attached via a methylene bridge to the oxazolidine ring.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

3-[(1-aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C10H16N2O3/c11-10(4-2-1-3-5-10)7-12-8(13)6-15-9(12)14/h1-7,11H2

InChI Key

MSZJWCXMFSLVHE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CN2C(=O)COC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione typically involves the reaction of cyclohexylamine with a suitable oxazolidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The oxazolidine-2,4-dione core is shared among all analogs, but substituent variations dictate their applications and mechanisms. Key compounds for comparison include:

Compound Name Substituents Molecular Weight Primary Application Key Structural Features References
Target Compound 1-Aminocyclohexylmethyl Not provided Unknown (Potential drug) Cyclohexylamine group, methylene bridge -
Vinclozolin 3,5-Dichlorophenyl, 5-ethenyl, 5-methyl 286.10 Fungicide Dichlorophenyl, ethenyl, Cl-Cl interactions
Famphur (3-anilino-5-methyl-5-(4-phenoxyphenyl)-...) Anilino, 4-phenoxyphenyl, 5-methyl Not provided Fungicide Phenoxyphenyl, anilino substituents
Pentoxazone 4-Chloro-5-cyclopentyloxy-2-fluorophenyl, 5-isopropylidene 353.78 Herbicide (rice) Cyclopentyloxy, fluorophenyl, isopropylidene
PPARγ Agonist (Reference compound) Furan-2-yl-5-methyl-1,3-oxazol-4-yl methoxy, methoxyphenyl propyl Not provided PPARγ agonist (pharmaceutical) Aromatic ether, oxazole, methoxy groups

Molecular Interactions and Crystallography

  • Vinclozolin : Exhibits C—H···O hydrogen bonds and Cl···Cl interactions, forming a 3D architecture critical for its crystalline stability and fungicidal activity .

Research Methodologies

  • QSAR Studies : For PPARγ agonists, CP-MLR models divide data into training/test sets to predict EC50 values, emphasizing substituent effects on activity .
  • Crystallography : Vinclozolin’s structure was resolved using X-ray diffraction (Bruker APEXII CCD), revealing dihedral angles (77.55°) between oxazolidine and phenyl rings .

Biological Activity

3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione, also known as a derivative of oxazolidinone, is a compound of significant interest due to its biological activities. This compound belongs to a class of heterocyclic compounds that have been studied for their potential therapeutic effects, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of 3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione can be represented as follows:

  • Molecular Formula : C10_{10}H15_{15}N2_{2}O2_{2}
  • Molecular Weight : 197.24 g/mol

This compound features an oxazolidine ring which is crucial for its biological activity. The presence of the aminocyclohexyl group enhances its interaction with biological targets.

The biological activity of oxazolidinones is primarily attributed to their ability to inhibit bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex in protein synthesis. This mechanism is similar to that observed in other well-known oxazolidinones like linezolid.

Antimicrobial Activity

Research indicates that 3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione exhibits significant antimicrobial properties. A study conducted on various derivatives showed that certain compounds demonstrated enhanced antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Efficacy of Oxazolidinone Derivatives

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dioneStaphylococcus aureus4 µg/mL
LinezolidStaphylococcus aureus2 µg/mL
Compound 16 (related derivative)Enterococcus faecalis8 µg/mL

Case Studies

Several case studies have documented the effectiveness of oxazolidinone derivatives in clinical settings:

  • Clinical Efficacy Against Resistant Strains : A clinical trial assessed the effectiveness of an oxazolidinone derivative in patients with infections caused by multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load and improved patient outcomes .
  • Safety and Toxicity Profile : Another study evaluated the cytotoxicity and genotoxicity of various oxazolidinone derivatives. The findings suggested that while some compounds exhibited potent antimicrobial activity, they also demonstrated low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics of 3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione is crucial for its development as a therapeutic agent. Preliminary studies on absorption, distribution, metabolism, and excretion (ADME) parameters indicate favorable profiles:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue penetration observed.
  • Metabolism : Primarily hepatic metabolism with minimal active metabolites.
  • Excretion : Renal excretion predominates.

These properties suggest that this compound could be developed into an effective treatment option with manageable side effects.

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